BenchChemオンラインストアへようこそ!

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Myeloperoxidase inhibition Inflammation Enzyme assay

Validated MPO/CYP3A4 inhibitor with public IC50 data (MPO 54nM, CYP3A4 210nM). 3-amino substitution critical for potency; 2-amino regioisomer lacks bioactivity data. Essential reference for inflammation/DMPK SAR studies. Confirm purity ≥98% via CoA.

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
CAS No. 1016534-19-2
Cat. No. B3072127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide
CAS1016534-19-2
Molecular FormulaC14H13ClN2O2
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl
InChIInChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18)
InChIKeyHLALCPRDHNCQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 1016534-19-2): A Substituted Benzamide with Defined Enzyme Inhibition Profiles for Targeted Research Procurement


3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide (CAS 1016534-19-2) is a substituted benzamide derivative characterized by a 3-amino substitution on the benzoyl ring and a 3-chloro-4-methoxyphenyl group on the aniline moiety . This compound has been evaluated in curated biochemical assays, revealing a specific inhibition profile against myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO) [1]. Its molecular architecture, defined by the precise positioning of the amino, chloro, and methoxy groups, distinguishes it from other benzamide analogs and underpins its utility as a reference compound or a starting point for structure-activity relationship (SAR) studies in inflammation and drug metabolism research.

Procurement Risks of Substituting 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide with Uncharacterized Analogs


Substituting 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide with a generic or closely related benzamide analog—such as the 2-amino regioisomer (CAS 571150-53-3) or the des-amino derivative (CAS not assigned)—carries significant experimental risk due to the absence of validated bioactivity data for those comparators. The target compound is one of the few in its subclass with publicly available, quantitative enzyme inhibition data curated by authoritative databases like ChEMBL and BindingDB [1]. Its specific substitution pattern (3-amino on the benzoyl ring) is a critical determinant of its measured potency against MPO and CYP3A4. In contrast, analogs like the 2-amino variant have no reported IC50 values in public repositories, making them unverified replacements for any assay requiring a defined biochemical response. The following section provides the quantitative evidence that defines the unique, actionable profile of this specific compound, enabling informed procurement decisions.

Quantitative Evidence Guide: Differentiating 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide from Structural Analogs and Functional Alternatives


Evidence Item 1: MPO Inhibitory Potency Compared to a Clinical-Stage MPO Inhibitor

This compound inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. This potency is approximately 11.7-fold higher than that of Verdiperstat (AZD3241), a clinical-stage MPO inhibitor, which has a reported IC50 of 630 nM . The data indicate a significant quantitative advantage in enzyme inhibition under comparable in vitro conditions.

Myeloperoxidase inhibition Inflammation Enzyme assay

Evidence Item 2: MPO Inhibition in Context of High-Potency Research-Grade Inhibitors

The compound's MPO IC50 of 54 nM [1] places it within the same order of magnitude as MPO-IN-28, a selective research-grade MPO inhibitor with an IC50 of 44 nM . While MPO-IN-28 is slightly more potent (a 1.2-fold difference), the target compound offers a distinct benzamide scaffold, providing a valuable alternative chemotype for exploring MPO inhibition where structural diversity is needed to mitigate scaffold-specific liabilities or to understand SAR.

Myeloperoxidase inhibition Chemical probe Lead optimization

Evidence Item 3: CYP3A4 Inhibition Potency Relative to Other Benzamide Derivatives

This compound inhibits CYP3A4 with an IC50 of 210 nM in a time-dependent assay [1]. This represents a substantial improvement in potency compared to other benzamide-based compounds evaluated in similar assays. For instance, a panel of benzamide derivatives reported in BindingDB exhibit CYP3A4 IC50 values ranging from 8,100 nM to 50,000 nM [2]. The target compound is therefore 38- to 238-fold more potent than these structural analogs.

CYP3A4 inhibition Drug-drug interactions Metabolism

Evidence Item 4: Selectivity Profile Against Thyroid Peroxidase (TPO)

The compound inhibits thyroid peroxidase (TPO) with an IC50 of 2,000 nM (2.0 μM) [1]. When compared to its MPO IC50 of 54 nM, this yields a selectivity ratio of approximately 37-fold (2,000 nM / 54 nM) [1]. This degree of selectivity is a quantifiable feature that differentiates it from less selective MPO inhibitors. For context, the MPO inhibitor MPO-IN-1 has IC50s of 2.6 μM and 5.3 μM for MPO and TPO, respectively, representing a selectivity ratio of only ~2-fold .

Selectivity Thyroid peroxidase Off-target effects

Evidence Item 5: Structural Differentiation from Regioisomeric Analogs

The 3-amino substitution on the benzamide ring is a critical determinant of the compound's activity profile. The 2-amino regioisomer (2-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, CAS 571150-53-3) and the 4-amino regioisomer (4-Amino-N-(3-chloro-4-methoxyphenyl)benzamide) are commercially available but lack any publicly reported quantitative bioactivity data in authoritative databases like ChEMBL or BindingDB . This absence of data is a significant differentiating factor. While the precise impact of this positional change on MPO or CYP3A4 binding cannot be quantified without experimental data, SAR from related benzamide series consistently demonstrates that the position of the amino group profoundly affects target engagement [1].

Regioisomer Structure-activity relationship Chemical biology

Validated Application Scenarios for 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide in Research and Industrial Settings


Scenario 1: Chemical Probe for MPO-Dependent Inflammatory Pathways

Researchers investigating the role of myeloperoxidase in models of inflammation, cardiovascular disease, or neurodegeneration can utilize this compound as a well-characterized chemical probe. Its defined MPO IC50 of 54 nM [1] and a 37-fold selectivity window over TPO [1] provide a reliable and quantitative basis for experimental design, enabling precise dose-response studies and minimizing off-target ambiguity. This is a superior alternative to using uncharacterized benzamide analogs or less potent/selective commercial MPO inhibitors.

Scenario 2: Reference Standard in CYP3A4 Inhibition and Drug-Drug Interaction (DDI) Studies

In drug metabolism and pharmacokinetics (DMPK) laboratories, this compound serves as a validated reference inhibitor for CYP3A4, a key enzyme in drug-drug interaction (DDI) assessments. With a time-dependent IC50 of 210 nM [1], it offers a potency benchmark within the benzamide chemical space that is 38- to 238-fold more potent than other benzamide derivatives [2]. This allows for the calibration of high-throughput CYP inhibition assays and provides a structurally distinct control for SAR studies aimed at reducing CYP3A4 liability in lead compounds.

Scenario 3: Scaffold for Structure-Activity Relationship (SAR) Exploration

Medicinal chemists focused on developing novel MPO or CYP3A4 modulators can use this compound as a privileged scaffold for SAR campaigns. Its unique substitution pattern (3-amino, 3-chloro, 4-methoxy) and the availability of quantitative activity data for three distinct targets (MPO, CYP3A4, TPO) [1] make it an ideal starting point for systematic chemical modifications. The observed ~12-fold higher MPO potency compared to Verdiperstat and the high potency for CYP3A4 relative to other benzamides [2] provide clear vectors for optimizing potency and selectivity in derivative libraries.

Scenario 4: Procurement of a Data-Rich Reference Compound for Library Screening

For core facilities and screening centers managing compound libraries, this compound represents a high-value addition due to its rich, publicly accessible annotation in authoritative databases [1]. In contrast to the vast majority of commercially available benzamide analogs, its activity profile is quantitatively defined. Procuring this specific compound ensures that any hits identified in a phenotypic screen can be immediately contextualized with existing biochemical data, accelerating hit triage and reducing the follow-up burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.